molecular formula C17H18F3N3OS B417789 N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B417789
M. Wt: 369.4g/mol
InChI Key: CKXDOBKPRDBQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

The synthesis of N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The phenyl and trifluoromethyl groups are introduced to the pyrimidine ring through electrophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(butan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-sec-Butyl-2-(4-phenyl-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide: This compound has a methyl group instead of a trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-sec-Butyl-2-(4-phenyl-6-chloropyrimidin-2-ylsulfanyl)-acetamide: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different reactivity and applications.

    N-sec-Butyl-2-(4-phenyl-6-ethylpyrimidin-2-ylsulfanyl)-acetamide: The ethyl group substitution may result in variations in the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H18F3N3OS

Molecular Weight

369.4g/mol

IUPAC Name

N-butan-2-yl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H18F3N3OS/c1-3-11(2)21-15(24)10-25-16-22-13(12-7-5-4-6-8-12)9-14(23-16)17(18,19)20/h4-9,11H,3,10H2,1-2H3,(H,21,24)

InChI Key

CKXDOBKPRDBQIH-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.